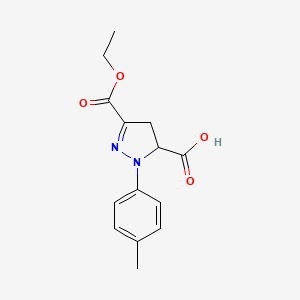
3-(Ethoxycarbonyl)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethoxycarbonyl)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, commonly known as EMCPA, is an important organic compound used in various scientific fields. It is a member of the pyrazole family and has a wide range of applications due to its unique properties. EMCPA is used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects. It is also used in laboratory experiments due to its stability, solubility, and reactivity.
Scientific Research Applications
EMCPA has been used in various scientific research applications, including the study of enzyme inhibition, the synthesis of new compounds, and the study of biochemical and physiological effects. It has been used in the study of enzyme inhibition due to its ability to inhibit several enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been used in the synthesis of new compounds due to its unique properties. Additionally, it has been used in the study of biochemical and physiological effects due to its ability to interact with various biological molecules.
Mechanism of Action
The mechanism of action of EMCPA is not fully understood. However, it is believed to work by inhibiting enzymes and interacting with various biological molecules. It is believed to inhibit enzymes by binding to the active site of the enzyme and preventing the binding of the substrate. It is also believed to interact with various biological molecules by forming hydrogen bonds with them.
Biochemical and Physiological Effects
EMCPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the regulation of neurotransmission. It has also been shown to interact with various biological molecules, including proteins and lipids. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
EMCPA has several advantages for laboratory experiments. It is highly stable and soluble in a variety of solvents, making it easy to use. It is also highly reactive, making it suitable for use in a variety of reactions. Additionally, it is non-toxic and has low vapor pressure, making it safe to use in laboratory experiments. However, there are some limitations to using EMCPA in laboratory experiments. It is an expensive compound, making it cost-prohibitive for some experiments. Additionally, it is not as widely available as some other compounds, making it difficult to obtain.
Future Directions
Future research on EMCPA could focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research could focus on exploring its potential therapeutic applications, such as its potential use as an anti-inflammatory or antioxidant agent. Additionally, further research could focus on exploring its potential use in the synthesis of new compounds. Finally, further research could focus on exploring its potential use as a drug or as a biomarker for various diseases.
Synthesis Methods
EMCPA can be synthesized by several methods, including the Williamson ether synthesis, the Biginelli reaction, and the Povarov reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alkoxide in the presence of a base. The Biginelli reaction involves the reaction of an aldehyde, an urea, and an acid. The Povarov reaction involves the reaction of an aldehyde, an amine, and an acid. All three of these methods have been used to synthesize EMCPA.
properties
IUPAC Name |
5-ethoxycarbonyl-2-(4-methylphenyl)-3,4-dihydropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-3-20-14(19)11-8-12(13(17)18)16(15-11)10-6-4-9(2)5-7-10/h4-7,12H,3,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGUODZYFIMOCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethoxycarbonyl)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














